- Synthesis and antioxidant activity of isoflavones and isoflavanones, Chimica Acta Turcica, 1992, 19(2), 121-8

Cas no 970-48-9 (Alfalone)

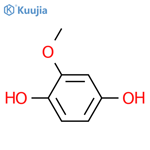

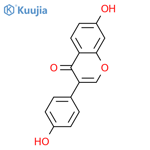

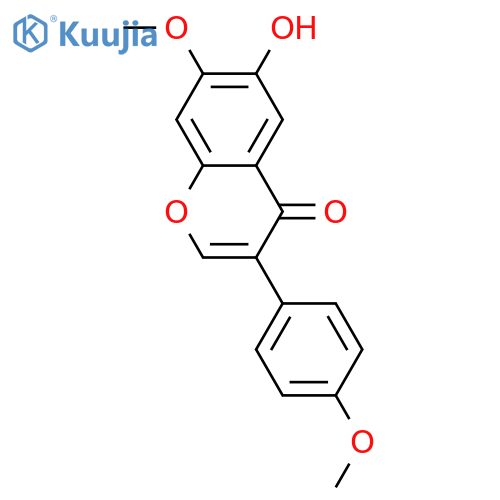

Alfalone structure

Produktname:Alfalone

Alfalone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)

- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)

- 6-Hydroxy-7,4′-dimethoxyisoflavone

- Alfalone

- Alfalone (isoflavone)

- 6-Hydroxy-7,4'-dimethoxyisoflavone

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one

- 6-Hydroxy-4',7-dimethoxyisoflavone

- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one

- CHEMBL3982563

- 970-48-9

- AKOS027380838

- CHEBI:174838

- 9NJ9MMB4ZA

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE

- LMPK12050105

- Isoflavone, 6-hydroxy-4',7-dimethoxy-

- DTXSID301297861

- STL434860

- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone

- G83875

-

- Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3

- InChI-Schlüssel: CQULNEWSZBPFNL-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 298.08412354g/mol

- Monoisotopenmasse: 298.08412354g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 3

- Komplexität: 438

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.8

- Topologische Polaroberfläche: 65Ų

Experimentelle Eigenschaften

- Dichte: 1.321±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 246-247 ºC

- Löslichkeit: Fast unlöslich (0,051 g/l) (25°C),

Alfalone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | A214920-1mg |

Alfalone |

970-48-9 | 1mg |

$ 620.00 | 2022-06-08 | ||

| TRC | A214920-2.5mg |

Alfalone |

970-48-9 | 2.5mg |

$ 1005.00 | 2022-06-08 | ||

| TRC | A214920-4mg |

Alfalone |

970-48-9 | 4mg |

$ 1650.00 | 2022-06-08 | ||

| A2B Chem LLC | AX44758-1mg |

Alfalone |

970-48-9 | 95% | 1mg |

$68.00 | 2024-07-18 |

Alfalone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

Referenz

- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoin, Journal of Chemical Research, 2008, (12), 683-685

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

- Biotransformation of isoflavones by Aspergillus niger, as biocatalyst, Journal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

Referenz

- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones, Chemistry & Biodiversity, 2015, 12(6), 963-979

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity, Journal of Natural Products, 2016, 79(5), 1429-1438

Alfalone Raw materials

- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-

- 4',7-Dimethoxyisoflavone

- 2-Methoxybenzene-1,4-diol

- 4-Methoxyphenylacetic acid

Alfalone Preparation Products

Alfalone Verwandte Literatur

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

Empfohlene Lieferanten

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge